7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfanyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is Tankyrases (TNKSs) . TNKSs are enzymes specialized in catalyzing poly-ADP-ribosylation of target proteins . They play a crucial role in the Wnt/β-catenin pathway , which is involved in cell proliferation and differentiation .
Mode of Action
It’s known that the compound interacts with its target, tnkss, and affects their function . The compound may inhibit the enzymatic activity of TNKSs, thereby modulating the Wnt/β-catenin pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can potentially influence cell growth and development .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of the Wnt/β-catenin pathway . By inhibiting TNKSs, the compound could potentially disrupt this pathway, leading to changes in cell proliferation and differentiation .
Biochemical Analysis
Biochemical Properties
It is known that quinazolinone derivatives, to which this compound belongs, have a wide range of applications such as antitumor, antioxidant, and anticancer . They are also used as 5-hydroxytryptamine (5-HT) receptor ligand
Cellular Effects
Preliminary studies suggest that quinazolinone derivatives may have significant inhibitory activity on certain cellular processes
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified sulfanyl groups.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 7-chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 7-chloro-3-[3-(propan-2-yloxy)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Uniqueness
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfanyl group enhances its reactivity and potential for forming various derivatives. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBHKXMQFOLKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487565 | |
Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33017-86-6 | |
Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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